![molecular formula C11H16O2Si B13688934 (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is an organosilicon compound that features a trimethylsilane group attached to a 2,3-dihydrobenzo[b][1,4]dioxin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,3-Dihydrobenzo[b][1,4]dioxin+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Compounds with new functional groups replacing the trimethylsilyl group.
科学的研究の応用
Chemistry
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a protecting group for hydroxyl functionalities in organic synthesis.
Biology
In biological research, this compound is used to modify biomolecules, enhancing their stability and facilitating their study in various assays.
Medicine
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates, facilitate the formation of new bonds, and protect sensitive functionalities during chemical reactions. The pathways involved include nucleophilic substitution and electrophilic addition reactions.
類似化合物との比較
Similar Compounds
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethynyl]trimethylsilane
- (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene]-N-phenylhydrazinecarbothioamide
- 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine
Uniqueness
(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and stability. The presence of the trimethylsilyl group enhances its utility as a protecting group and a precursor in various synthetic applications.
特性
分子式 |
C11H16O2Si |
|---|---|
分子量 |
208.33 g/mol |
IUPAC名 |
2,3-dihydro-1,4-benzodioxin-6-yl(trimethyl)silane |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)9-4-5-10-11(8-9)13-7-6-12-10/h4-5,8H,6-7H2,1-3H3 |
InChIキー |
XIHKRVGLNCANGP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


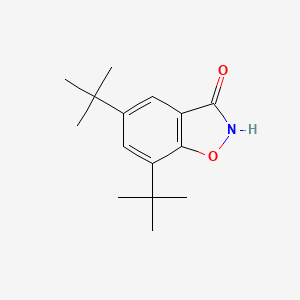
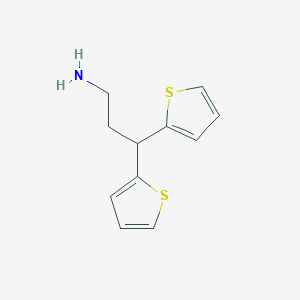
![Ethyl 7-Chlorobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13688862.png)
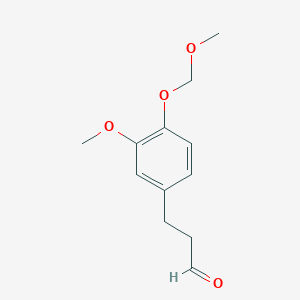
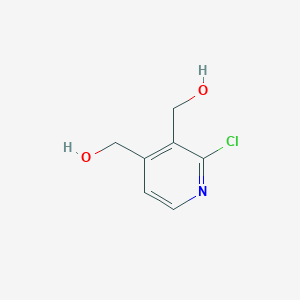
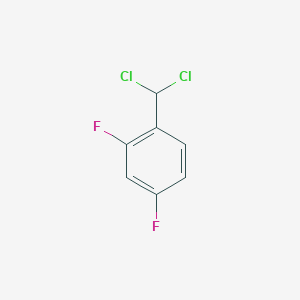
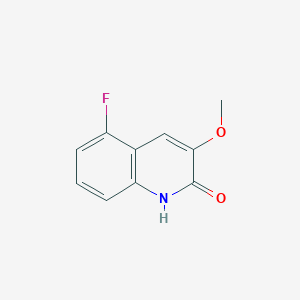
![2-(4-Chlorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13688889.png)
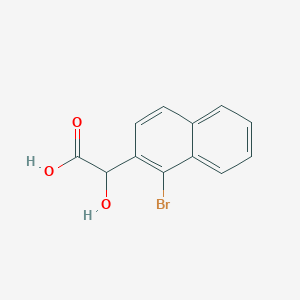
![5-Bromo-7-methyl-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13688892.png)
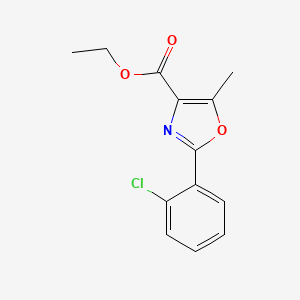
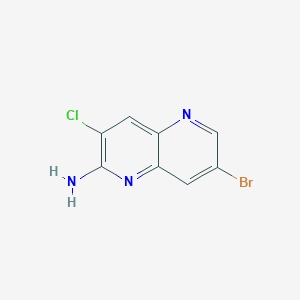
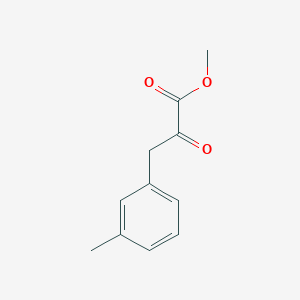
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)
